molecular formula C11H16N2O2 · HCl B554901 Benzyl (3-aminopropyl)carbamate hydrochloride CAS No. 17400-34-9

Benzyl (3-aminopropyl)carbamate hydrochloride

Cat. No. B554901
Key on ui cas rn: 17400-34-9
M. Wt: 244.72 g/mol
InChI Key: XKMBTMXQMDLSRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07026324B2

Procedure details

A solution of cyclopropanecarbaldehyde (4.6 ml, 0.061 mol), (3-amino-propyl)-carbamic acid benzyl ester hydrochloride (15 g, 0.061 mol) and triethylamine (8.5 ml, 0.061 mol) in methanol (244 ml) was stirred at room temperature overnight. Sodium borohydride (3.7 g, 0.098 mol) was added and the reaction mixture was stirred at room temperature for 4 h. Sodium hydroxide solution (1N) was added and the reaction was concentrated to remove methanol. The residue was extracted with ethyl acetate and the combined extracts were washed with brine. Drying and solvent evaporation gave an oil; flash chromatography (silica gel, chloroform saturated with ammonia-2-propanol, 99.5:0.5) gave [3-(cyclopropylmethyl-amino)-propyl]-carbamic acid benzyl ester; 1H NMR (CDCl3, 400 MHz) δ 7.35 (m, 5H), 5.60 (bs, 1H), 5.10 (s, 2H), 3.30 (q, 2H, J=6.1 Hz), 2.70 (t, 2H, J=6.5 Hz), 2.43 (d, 2H, J=6.8 Hz), 1.67 (m, 2H), 0.92 (m, 1H), 0.46 (m, 2H), 0.099 (q, 2H, J=4.9 Hz).
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
244 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:4]=[O:5])[CH2:3][CH2:2]1.Cl.[CH2:7]([O:14][C:15](=[O:21])[NH:16][CH2:17][CH2:18][CH2:19][NH2:20])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C(N(CC)CC)C.[BH4-].[Na+].[OH-].[Na+]>CO.C(Cl)(Cl)Cl>[NH3:16].[CH3:7][CH:4]([OH:5])[CH3:1].[CH2:7]([O:14][C:15](=[O:21])[NH:16][CH2:17][CH2:18][CH2:19][NH:20][CH2:4][CH:1]1[CH2:2][CH2:3]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:1.2,4.5,6.7,10.11|

Inputs

Step One
Name
Quantity
4.6 mL
Type
reactant
Smiles
C1(CC1)C=O
Name
Quantity
15 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)OC(NCCCN)=O
Name
Quantity
8.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
244 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.7 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated
CUSTOM
Type
CUSTOM
Details
to remove methanol
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
solvent evaporation
CUSTOM
Type
CUSTOM
Details
gave an oil

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N.CC(C)O
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(NCCCNCC1CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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